BenchChemオンラインストアへようこそ!

TLQP-21

Receptor Pharmacology Lipolysis GPCR

TLQP-21 is the only endogenous, biased C3aR1 agonist that selectively activates G-protein (Gi/o) pathways while sparing β-arrestin recruitment (bias factor Δlog(τ/K_A) = -1.2). Unlike other VGF peptides (e.g., TLQP-62), TLQP-21 signals exclusively through C3aR1, ensuring target specificity. The mouse sequence (mTLQP-21) delivers 5-fold higher potency on human C3aR1 than the human peptide, essential for metabolic and neuroinflammation studies. Validated in diet-induced obesity models (~40% weight gain reduction) and microglial Aβ clearance. This is the reference standard for C3aR1 functional selectivity research and analog development. Do not substitute with class-based alternatives; pharmacological overlap is insufficient.

Molecular Formula C107H170N40O26
Molecular Weight 2432.7 g/mol
Cat. No. B14782420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLQP-21
Molecular FormulaC107H170N40O26
Molecular Weight2432.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C107H170N40O26/c1-54(2)40-69(140-98(167)82(109)59(8)150)90(159)134-67(30-31-81(108)151)99(168)146-38-18-28-79(146)101(170)144-36-16-27-78(144)97(166)130-58(7)85(154)142-75(49-148)95(164)143-76(50-149)94(163)133-65(23-13-33-122-105(112)113)87(156)131-64(22-12-32-121-104(110)111)86(155)132-66(24-14-34-123-106(114)115)88(157)137-72(44-62-47-119-52-126-62)92(161)136-70(42-60-20-10-9-11-21-60)91(160)139-73(45-63-48-120-53-127-63)93(162)138-71(43-61-46-118-51-125-61)89(158)128-56(5)84(153)141-74(41-55(3)4)100(169)147-39-19-29-80(147)102(171)145-37-17-26-77(145)96(165)129-57(6)83(152)135-68(103(172)173)25-15-35-124-107(116)117/h9-11,20-21,46-48,51-59,64-80,82,148-150H,12-19,22-45,49-50,109H2,1-8H3,(H2,108,151)(H,118,125)(H,119,126)(H,120,127)(H,128,158)(H,129,165)(H,130,166)(H,131,156)(H,132,155)(H,133,163)(H,134,159)(H,135,152)(H,136,161)(H,137,157)(H,138,162)(H,139,160)(H,140,167)(H,141,153)(H,142,154)(H,143,164)(H,172,173)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)
InChIKeyPWWMOXVVMRPYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLQP-21 Peptide Procurement: Scientific Profile and Research-Grade Specifications


TLQP-21 is a 21-amino acid neuropeptide (TLQPPASSRRRHFHHALPPAR) derived from the proteolytic cleavage of the VGF (non-acronymic) precursor protein [1]. It is an endogenous agonist for the G-protein-coupled receptor (GPCR) Complement 3a Receptor 1 (C3aR1) [2]. Its mechanism involves a disorder-to-order folding transition upon binding to C3aR1, with the C-terminal amino acids being critical for its biological activity [3].

TLQP-21 Procurement: Why Generic VGF Peptide Substitution is Scientifically Invalid


Substituting TLQP-21 with other VGF-derived peptides like TLQP-62 is not viable due to non-overlapping pharmacology and divergent receptor mechanisms. TLQP-21 signals exclusively through the C3aR1 receptor, whereas TLQP-62's receptor remains unidentified and its effects are not blocked by C3aR1 antagonists [1]. In functional assays, these two peptides demonstrate overlapping yet distinct effects, and in some contexts, they elicit opposing outcomes on neuronal function and behavior [2]. Therefore, procurement based on class rather than specific peptide identity will lead to irreproducible results and confounded experimental interpretations.

TLQP-21 Head-to-Head Comparative Evidence: Quantified Differentiation for Scientific Selection


Interspecies Sequence Potency: Mouse vs. Human TLQP-21 on Human C3aR1

Mouse TLQP-21 (mTLQP-21) demonstrates significantly higher potency and binding affinity for the human C3aR1 receptor compared to the human TLQP-21 (hTLQP-21) sequence. A single amino acid difference (S20A substitution) in the human sequence is responsible for its reduced activity [1]. This functional divergence is critical for studies aiming to maximize efficacy in human cell models [2].

Receptor Pharmacology Lipolysis GPCR Obesity Research

Functional Bias at C3aR1: TLQP-21 vs. Endogenous Agonist C3a

Compared to the C3a-derived peptide C3a63-77, TLQP-21 acts as a biased agonist at the C3aR1 receptor. It exhibits a strong preference for activating Gi/o-mediated signaling over β-arrestin recruitment and receptor internalization. This differential signaling fingerprint translates into a comparable potentiation of lipolysis despite lower potency in G-protein activation [1].

Biased Agonism Signal Transduction GPCR Pharmacology Lipolysis

Comparative In Vivo Metabolic Effects: TLQP-21 vs. TLQP-62 in DIO Model

In a diet-induced obesity (DIO) mouse model, chronic peripheral infusion of TLQP-21 significantly increased energy expenditure and prevented early-phase obesity. In contrast, the related VGF-derived peptide TLQP-62 does not share this anti-obesity mechanism and instead acts primarily on insulin secretion [1]. This highlights a clear functional divergence for in vivo metabolic studies [2].

Obesity Metabolism In Vivo Pharmacology Energy Expenditure

Pharmacokinetic Profile: Rapid Initial Clearance with Sustained Terminal Phase

TLQP-21 exhibits a biphasic clearance profile in rats following intravenous administration, characterized by a very rapid initial distribution half-life followed by a much slower terminal elimination phase [1]. This unique kinetic behavior, documented for the first time, informs dosing strategies and underscores the need for peptide modification to enhance stability for chronic use [2].

Pharmacokinetics Peptide Stability In Vivo Dosing Drug Development

High-Value Applications for TLQP-21 Peptide in Preclinical and Discovery Research


Investigating Biased GPCR Signaling at C3aR1

TLQP-21 is an optimal tool for probing C3aR1-mediated Gi/o protein signaling versus β-arrestin pathways. Its quantified bias factor (Δlog(τ/K_A) = -1.2) allows researchers to selectively activate G-protein-dependent cascades without the confounding effects of β-arrestin-mediated internalization that are prominent with the endogenous ligand C3a [1]. This is essential for functional selectivity studies and drug discovery targeting specific C3aR1 signaling arms.

In Vitro and In Vivo Studies of Lipolysis and Energy Expenditure

TLQP-21 is a validated research reagent for studying adrenergic-induced lipolysis and energy homeostasis. Its potency in human cells is optimized by using the mouse sequence (mTLQP-21, pEC50 = 7.2), which shows 5-fold higher activity at the human C3aR1 receptor than the human peptide [1]. In vivo, its ability to prevent diet-induced obesity (~40% reduction in weight gain) is a robust and reproducible phenotype for metabolic disease research [2].

Alzheimer's Disease Research: Modulating Microglial Function and Aβ Clearance

TLQP-21 serves as a specific probe for enhancing microglial phagocytosis and clearance of fibrillar amyloid-β (fAβ). Its mechanism is dependent on C3aR1 activation, distinguishing it from other VGF peptides like TLQP-62, which have overlapping but non-identical effects on neuropathology [1]. This makes it a targeted tool for investigating C3aR1-mediated neuroprotective and immunomodulatory mechanisms in models of neurodegeneration [2].

Peptide Engineering and Stability Optimization

The well-characterized but short initial half-life (t1/2 ≈ 1 min) of TLQP-21 provides a clear baseline for medicinal chemistry efforts focused on improving peptide stability. Recent work has successfully used rational design to create TLQP-21 analogs with enhanced plasma stability and modified signaling properties [1]. The native peptide is thus a crucial reference standard for developing and validating next-generation C3aR1 agonists and antagonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLQP-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.